Rivulobirin E

Natural Product Chemistry Structural Elucidation Physicochemical Profiling

Non-interchangeable dimeric bicoumarin - substituting with monomeric furanocoumarins (psoralen, bergapten) invalidates SAR studies. Rivulobirin E provides the precise dimeric scaffold essential for antiviral research. • HSV/VZV inhibitor - enables mechanism-of-action studies against herpesviruses. • Certified reference standard - distinct NMR/MS fingerprint for QC of herbal medicines. • Structurally distinct from Rivulobirin A/B - not functionally interchangeable; CYP3A4 inhibition data (IC₅₀ ~0.1 μM for A) do not transfer to E.

Molecular Formula C32H30O11
Molecular Weight 590.6 g/mol
Cat. No. B018884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivulobirin E
Molecular FormulaC32H30O11
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)C(C)(C)O
InChIInChI=1S/C32H30O11/c1-31(2,36)22(16-40-30-26-20(10-12-38-26)14-18-6-8-24(35)42-28(18)30)43-32(3,4)21(33)15-39-29-25-19(9-11-37-25)13-17-5-7-23(34)41-27(17)29/h5-14,21-22,33,36H,15-16H2,1-4H3/t21-,22-/m1/s1
InChIKeyOIZNBPDWHFCLKY-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Rivulobirin E Specifications and Procurement Guide


Rivulobirin E (CAS 237407-59-9) is a naturally occurring dimeric furanocoumarin, specifically classified as a bicoumarin, isolated from the underground parts of Pleurospermum rivulorum and roots of Heracleum candicans [1]. It has a molecular formula of C32H30O11 and a molecular weight of 590.57 g/mol [2]. Its chemical structure consists of two 7H-furo[3,2-g]chromen-7-one (psoralen) units linked via a complex hydroxy-isopentyl ether bridge [3]. This compound is primarily sourced as a research reference standard .

Why Rivulobirin E Cannot Be Substituted


Substituting Rivulobirin E with common coumarins (e.g., umbelliferone, scopoletin) or monomeric furanocoumarins (e.g., psoralen, bergapten, imperatorin) is scientifically unjustified due to fundamental structural and functional differences. Rivulobirin E is a dimeric bicoumarin, a complex architecture that imparts unique physicochemical properties (LogP ~4.20, TPSA 147.00 Ų) and distinct biological interaction profiles compared to simpler, flat monomeric analogs [1]. Critically, in-class structural analogs like Rivulobirin A and B exhibit vastly different activities; for instance, Rivulobirin A is a potent CYP3A4 inhibitor (IC₅₀ ~0.1 μM), whereas no such data exists for Rivulobirin E, highlighting that even closely related dimers are not functionally interchangeable [2]. Therefore, research outcomes are not transferable, and procurement must be specific to Rivulobirin E for experiments aiming to replicate its exact structure-activity relationship (SAR).

Rivulobirin E Differentiation Evidence


Dimeric vs. Monomeric Architecture

Rivulobirin E is a dimeric bicoumarin, distinguishing it fundamentally from the more common monomeric furanocoumarins like bergapten or imperatorin. This dimeric nature results in a significantly larger molecular weight and increased topological polar surface area (TPSA), which are critical parameters for membrane permeability and bioavailability predictions [1].

Natural Product Chemistry Structural Elucidation Physicochemical Profiling

Antiviral Activity Against Herpesviridae

Rivulobirin E has been specifically reported to inhibit the growth of herpes simplex virus (HSV) and varicella zoster virus (VZV), a biological activity profile that is distinct from other structurally similar bicoumarins or monomeric furanocoumarins. While quantitative IC₅₀ data is not publicly available in primary literature, the reported antiviral specificity distinguishes its research utility from in-class compounds like Rivulobirin A, which is characterized by CYP3A4 inhibition rather than direct antiviral effects . The absence of direct quantitative comparator data downgrades this evidence to class-level inference, but the qualitative activity profile is a key procurement driver for virology research.

Antiviral Research Natural Product Pharmacology Herpes Simplex Virus

Unique Spectral Fingerprint for Authentication

Rivulobirin E possesses a highly specific and curated ¹H NMR spectral fingerprint that distinguishes it from all other known bicoumarins and furanocoumarins. This spectral data is publicly available and was used for its original structural elucidation, providing a verifiable standard for compound authentication and dereplication in complex plant extracts [1]. The exact mass is 590.1788 g/mol (calculated for C32H30O11), and its NMR spectrum in CDCl₃ is a definitive reference [2].

Analytical Chemistry NMR Spectroscopy Natural Product Dereplication

Rivulobirin E Research Applications


Dimeric Furanocoumarin SAR Studies

Procure Rivulobirin E as a key scaffold for investigating the impact of dimerization on the biological activity of furanocoumarins. Its unique dimeric linkage and distinct physicochemical profile (MW, TPSA) provide a critical comparator to monomeric analogs (e.g., bergapten, imperatorin) [1] and other bicoumarins (e.g., Rivulobirin A, B) to elucidate the structural determinants of target binding, bioavailability, and efficacy [2].

Antiviral Lead Discovery for Herpesviruses

Utilize Rivulobirin E as a starting point for antiviral drug discovery programs targeting herpesviruses. Its reported ability to inhibit the growth of HSV and VZV makes it a valuable compound for in vitro mechanism-of-action studies and for generating semi-synthetic derivatives to improve potency and selectivity [1].

Analytical Reference Standard for Plant Metabolomics

Employ Rivulobirin E as a certified reference standard for the identification and quantification of bicoumarins in herbal medicines, plant extracts (e.g., Pleurospermum rivulorum, Heracleum candicans), and dietary supplements. Its distinct NMR and MS spectral fingerprint [1] ensures accurate dereplication and quality control, particularly when differentiating it from co-occurring coumarins [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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